噻唑橙

描述

Thiazole Orange (TO) is an asymmetric cyanine dye . It has been widely used in biomolecular detection and imaging of DNA/RNA in gels due to its unique fluorogenic behavior . The fluorescence of free dye in aqueous solution is very weak but emission can be significantly enhanced in nucleic-acid-bound dye . TO has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response, being controlled only by its intramolecular torsional movement .

Synthesis Analysis

Thiazole orange dyes were derivatized with ethylene glycol linkers of various lengths, and were covalently linked to the 5′ end of the oligonucleotides after solid-phase synthesis . A new solid-phase synthesis is shown to be effective in the preparation of cyanine dye Thiazole Orange (TO) and its derivatives, which can be obtained as a traceless cleavage of the Merrifield resin method .

Molecular Structure Analysis

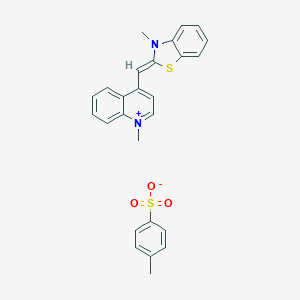

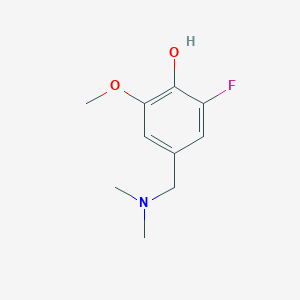

Thiazole Orange consists of conjugated benzothiazole and quinoline aromatic rings . Its remarkable ‘turn-on’ fluorescence response is controlled only by its intramolecular torsional movement .

Chemical Reactions Analysis

TO has been heavily employed to monitor and report on a variety of processes such as the dynamics of cellular structures, protein expression and localization, enzymatic activity, and regulation of signaling networks . These requirements have pushed researchers to embrace more creative physical and chemical designs, prompting the development of ever more sophisticated fluorescent molecules that can reliably report on their surroundings .

Physical And Chemical Properties Analysis

Thiazole Orange is a red substance . It is soluble in Dimethylsulfoxide (DMSO). Its spectral properties include an excitation at 512 nm and emission at 533 nm .

科学研究应用

1. Fluorescent Sensing of Biomolecules and Ions Thiazole Orange has been used extensively in fluorescent sensing of biomolecules and ions . Its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response, controlled only by its intramolecular torsional movement, have made it a popular choice . This has led to the development of numerous molecular probes that apply TO to sense a variety of biomolecules and metal ions .

Visualization of Biological Systems

The rise of fluorescence spectroscopy as a means to visualize biological systems at the molecular level has led to substantial findings about cellular and physiological mechanisms . TO-based fluorescent probes have been heavily employed to monitor and report on a variety of processes such as the dynamics of cellular structures, protein expression and localization, enzymatic activity, and regulation of signaling networks .

Detection of Nucleic Acids

TO binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves . Therefore, it has been increasingly implemented as a universal staining dye in the gel electrophoresis of DNA and RNA .

Development of Molecular Logic System

TO has been used as a fluorescent light-up probe for the i-Motif, contributing to the development of a molecular logic system .

Design of Oligonucleotide Probes

TO has been functionalized into oligonucleotides for nucleic acid detection . The properties of duplexes between TO-probes and their DNA and RNA targets strongly depend on the length of the linker between TO and the oligonucleotide, the position of attachment of TO to the nucleotide (major or minor groove), and the mode of attachment of thiazole orange .

Cellular Imaging

With cellular imaging in mind, 2′-OMe RNA probes with TO at the 5-position of uracil or the 2′-position of the ribose sugar have been found to be particularly effective . They exhibit up to 44-fold fluorescence enhancement against DNA and RNA, and high duplex stability . Excellent mismatch discrimination is achieved when the mispaired base is located adjacent to the TO-modified nucleotide rather than opposite to it .

作用机制

Target of Action

Thiazole Orange (TO) is an unsymmetrical cyanine dye . Its primary targets are nucleic acids, specifically DNA and RNA . TO can be conjugated to oligonucleotides (ONs) to create fluorogenic hybridisation probes . The properties of duplexes between TO-probes and their DNA and RNA targets strongly depend on the length of the linker between TO and the oligonucleotide, the position of attachment of TO to the nucleotide (major or minor groove), and the mode of attachment of thiazole orange .

Mode of Action

TO becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . This is why TO-ON conjugates have been used for the detection of target nucleic acids . An important property of TO-ON probes is the significant increase in duplex stability imparted by intercalation of the TO moiety .

Biochemical Pathways

TO binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves . This allows the easy detection of DNA based on the fluorescent signal both in vitro and in vivo . Therefore, these molecules are used in a variety of applications within life sciences, such as gel electrophoresis, microscopy, flow cytometry, and the detection of amplification in PCR (polymerase chain reaction) and LAMP (loop-mediated isothermal amplification) assays .

Pharmacokinetics

It is known that to has massive fluorescence enhancement and high quantum yield upon binding to nucleic acids, particularly rna . It is non-precipitating and can permeate through live cell membranes .

Result of Action

The result of TO’s action is the detection of target nucleic acids. TO shows clear response selectivity for RNA over DNA with a significant light-up property upon binding to RNA . More interestingly, 2TO, a regioisomer of TO in which the benzothiazole unit is connected to position 2 in the quinoline ring, performs much better .

安全和危害

未来方向

Over the past 30 years, Thiazole Orange has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response . These features have led to the development of numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions . The future of Thiazole Orange lies in the development of more sophisticated fluorescent molecules that can reliably report on their surroundings .

属性

IUPAC Name |

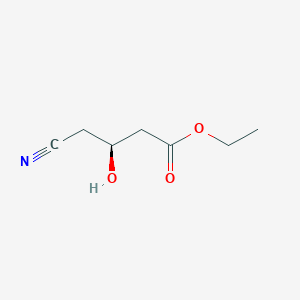

4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOJCCLIDPZYJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910233 | |

| Record name | 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole orange | |

CAS RN |

107091-89-4 | |

| Record name | Thiazole orange | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107091-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107091894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole Orange | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLE ORANGE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UU5MK2XLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thiazole orange is a fluorescent dye that exhibits significant fluorescence enhancement upon binding to nucleic acids, particularly double-stranded DNA (dsDNA). [, , ] This fluorescence enhancement is attributed to the dye's intercalation between base pairs, which restricts its conformational flexibility and increases its quantum yield. [, , , ]

A: Thiazole orange (3,6-bis(dimethylamino)-2-[4-(dimethylamino)phenyl]-7-methylbenzo[1,3]thiazolo[2,3-b]quinolinium) has a molecular formula of C20H21N4S+ and a molecular weight of 349.47 g/mol. [, ] Spectroscopically, thiazole orange exhibits an absorbance maximum around 500 nm and an emission maximum around 530 nm when bound to dsDNA. [, , , ]

A: Thiazole orange exhibits good compatibility with biological samples and is stable under typical experimental conditions used for nucleic acid analysis. [, , , ] Its fluorescence is sensitive to environmental factors such as pH, ionic strength, and temperature, which can influence its binding affinity and fluorescence intensity. [, , , ] Researchers have used thiazole orange in various applications, including DNA gel electrophoresis, flow cytometry for reticulocyte analysis, and fluorescence microscopy for visualizing nucleic acids in cells. [, , , , ]

A: While thiazole orange is primarily used as a fluorescent probe, certain derivatives have been explored for their potential catalytic properties. For instance, a thiazole orange-carboplatin conjugate demonstrated enhanced DNA crosslinking abilities, showcasing the potential for developing targeted anticancer agents. []

A: Yes, computational methods have been employed to investigate the binding interactions of thiazole orange with DNA and to rationalize its spectral properties. Ab initio calculations have been used to determine the preferred conformation of thiazole orange and its analogs, providing insights into their binding modes. []

A: Modifications to the thiazole orange structure have been explored to improve its fluorescence properties and enhance its binding affinity for specific DNA sequences. [, , , ] For example, introducing substituents on the quinoline or benzothiazole rings can significantly affect its fluorescence quantum yield and DNA binding affinity. [, , , ]

A: While thiazole orange itself is not classified as highly toxic, appropriate laboratory safety practices should be followed when handling and disposing of the dye. Researchers have highlighted thiazole orange as a potentially safer alternative to ethidium bromide, a commonly used DNA stain known for its mutagenicity. [, ]

A: Yes, several alternative dyes are available for nucleic acid staining, each with its own advantages and disadvantages. Ethidium bromide is a widely used, inexpensive option, but its mutagenicity raises safety concerns. [] SYBR Safe is a commercially available dye with high sensitivity and lower toxicity compared to ethidium bromide, but it comes at a higher cost. [] Thiazole orange offers a balance of sensitivity, cost-effectiveness, and a potentially safer profile compared to ethidium bromide. [, ]

ANone: Commonly used resources include:

- Spectroscopic techniques: UV-Vis, fluorescence, and circular dichroism spectroscopy are essential for characterizing the optical properties and binding interactions of thiazole orange. [, , , , ]

- Flow cytometry: This technique is widely used for analyzing reticulocytes stained with thiazole orange. [, , , , , , ]

- Confocal microscopy: This technique allows for the visualization of thiazole orange-labeled nucleic acids in cells and tissues. [, , ]

- Chemical synthesis and modification: Synthetic organic chemistry techniques are crucial for developing new thiazole orange derivatives with tailored properties. [, , , , , , ]

A: Thiazole orange was first reported as a fluorescent dye in 1990. [] Since then, it has been widely adopted as a fluorescent probe for various biological applications, including:

- Reticulocyte analysis: Thiazole orange quickly became a popular choice for quantifying reticulocytes using flow cytometry due to its ease of use and high sensitivity. [, , , , , , ]

- DNA detection and quantification: Researchers have utilized thiazole orange for DNA gel electrophoresis, offering a less toxic alternative to ethidium bromide. [, ]

- Live-cell imaging: Developments in thiazole orange-based probes have enabled real-time imaging of DNA synthesis and RNA localization in living cells. [, ]

ANone: The research on thiazole orange spans various disciplines, including:

- Chemistry: Organic synthesis, photochemistry, and analytical chemistry contribute to the development and characterization of new thiazole orange derivatives and their applications. [, , , , , , ]

- Biology: Cell biology, molecular biology, and biochemistry benefit from the use of thiazole orange as a tool for studying nucleic acids and cellular processes. [, , ]

- Medicine: Hematology utilizes thiazole orange for reticulocyte analysis, aiding in the diagnosis and monitoring of various blood disorders. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)